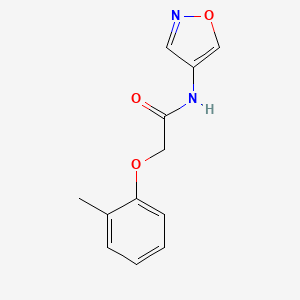
2-(2-methylphenoxy)-N-(1,2-oxazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N-(1,2-oxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-methylphenoxy)-N-(1,2-oxazol-4-yl)acetamide is a synthetic compound that exhibits potential biological activities, particularly in pharmacological applications. The compound belongs to the class of phenoxyacetamides and features a unique combination of a phenoxy group and an oxazole moiety, which may confer distinct pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C12H13N3O3. The structure can be depicted as follows:
This structure includes:
- A methylphenoxy group, which enhances lipophilicity.
- An oxazole ring , known for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that phenoxyacetamides can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways. Preliminary data suggest that this compound may exhibit similar antibacterial effects, warranting further investigation into its efficacy against specific bacterial strains.
Anti-inflammatory and Analgesic Properties
The compound's structural characteristics suggest potential anti-inflammatory and analgesic activities. Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets:
- Binding to enzymes involved in inflammatory processes.
- Modulating receptor activity related to pain sensation.
Further studies using molecular docking and biological assays are necessary to elucidate these interactions comprehensively.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) has been conducted for compounds related to this compound. Key findings include:
- The presence of the oxazole ring enhances biological activity compared to compounds lacking this feature.
- Substituents on the phenoxy group significantly influence the compound's lipophilicity and bioavailability.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-isopropylphenoxy)-N-(isoxazol-4-yl)acetamide | Structure | Enhanced anti-inflammatory properties |
| N-(4-chlorophenyl)-N'-(5-methylisoxazol-3-yl)urea | Structure | Urea linkage alters biological profile |
| 2-(3-nitrophenoxy)-N-(isoxazol-5-yl)acetamide | Structure | Nitro group increases reactivity |
Case Studies
Recent studies have evaluated the biological activity of various phenoxyacetamides, including derivatives of this compound. For instance:
- Study on Anti-inflammatory Effects : A study demonstrated that a similar compound reduced inflammation markers in animal models by inhibiting COX enzymes.
- Antimicrobial Efficacy : Another study showed that compounds with a similar oxazole structure exhibited significant antibacterial activity against Gram-positive bacteria.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-(1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-9-4-2-3-5-11(9)16-8-12(15)14-10-6-13-17-7-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYNTCIMHCAHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














